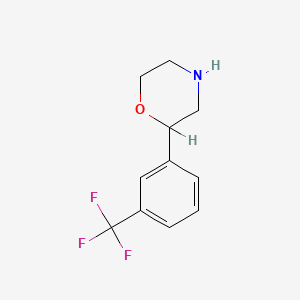

Flumexadol

Übersicht

Beschreibung

Flumexadol, auch bekannt unter seinem Entwicklungscode CERM-1841, ist eine nicht-opioide analgetische Verbindung, die aufgrund ihrer potenziellen therapeutischen Anwendungen erforscht wurde. Es wirkt hauptsächlich als Agonist von Serotoninrezeptoren, insbesondere den 5-HT1A-, 5-HT2C- und in geringerem Maße den 5-HT2A-Rezeptoren . Trotz seines vielversprechenden pharmakologischen Profils wurde this compound nie vermarktet.

Wissenschaftliche Forschungsanwendungen

Flumexadol wurde in verschiedenen Bereichen der wissenschaftlichen Forschung untersucht:

Chemie: Als Modellverbindung zur Untersuchung von Serotoninrezeptoragonisten.

Biologie: Untersuchung seiner Auswirkungen auf Serotoninwege und Rezeptorbindung.

Medizin: Potenzielle Verwendung als Analgetikum und Anoretikum aufgrund seiner Rezeptoraktivität.

Industrie: Mögliche Anwendungen bei der Entwicklung neuer Therapeutika, die auf Serotoninrezeptoren abzielen

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Agonismus von Serotoninrezeptoren aus. Es hat eine hohe Affinität zum 5-HT2C-Rezeptor mit einem Ki-Wert von 25 nM für sein (+)-Enantiomer und ist 40-fach selektiv gegenüber dem 5-HT2A-Rezeptor. Die Interaktion der Verbindung mit diesen Rezeptoren moduliert die Neurotransmitterfreisetzung und beeinflusst die Schmerzempfindung und den Appetit .

Wirkmechanismus

Target of Action

Flumexadol primarily targets the serotonin 5-HT1A and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and appetite among other functions. The compound has a higher affinity for the 5-HT1A (pKi = 7.1) and 5-HT2C (pKi = 7.5) receptors and, to a much lesser extent, the 5-HT2A (pKi = 6.0) receptor .

Mode of Action

This compound acts as an agonist of the serotonin 5-HT1A and 5-HT2C receptors . This means that it binds to these receptors and activates them, mimicking the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Action Environment

The efficacy and stability of this compound, like many drugs, could be influenced by various environmental factors . These could include factors such as diet, lifestyle, co-administration with other drugs, and individual genetic variations . Understanding these factors can help optimize drug therapy and minimize adverse effects.

Biochemische Analyse

Biochemical Properties

Flumexadol plays a significant role in biochemical reactions by acting as an agonist of serotonin receptors. It interacts with the 5-HT1A, 5-HT2C, and to a lesser extent, the 5-HT2A receptors . These interactions are crucial as they influence the modulation of neurotransmitter release, which can affect mood, pain perception, and other physiological processes. The binding affinity of this compound to these receptors suggests its potential use in managing pain and possibly as an anorectic agent .

Cellular Effects

This compound influences various cellular processes by modulating serotonin receptor activity. In neuronal cells, it can alter cell signaling pathways, impacting neurotransmitter release and synaptic plasticity . This modulation can lead to changes in gene expression and cellular metabolism, affecting overall cell function. The compound’s interaction with serotonin receptors also suggests potential effects on mood regulation and appetite control .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its agonistic action on serotonin receptors. By binding to the 5-HT1A and 5-HT2C receptors, this compound can activate these receptors, leading to downstream signaling events that modulate neurotransmitter release and neuronal excitability . This mechanism is similar to other serotonin receptor agonists, which are known to influence mood, anxiety, and pain perception .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under controlled conditions, but its efficacy can diminish with prolonged exposure due to potential degradation . Long-term studies in vitro and in vivo have indicated that this compound can maintain its analgesic properties over extended periods, although the exact duration of its effectiveness can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to provide significant analgesic effects without notable adverse reactions . At higher doses, this compound can induce toxic effects, including potential neurotoxicity and alterations in normal physiological functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with liver enzymes responsible for drug metabolism . The compound undergoes biotransformation, leading to the formation of various metabolites that can influence its pharmacokinetic profile. These metabolic processes are crucial for understanding the compound’s bioavailability and potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, such as the central nervous system, where it can exert its therapeutic effects. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

This compound’s subcellular localization is primarily within neuronal cells, where it interacts with serotonin receptors on the cell membrane . The compound’s localization is directed by specific targeting signals that ensure its presence at the appropriate sites for receptor binding and activation. This precise localization is essential for its effectiveness in modulating neurotransmitter release and neuronal activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

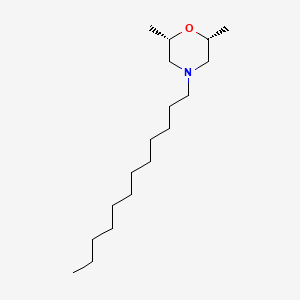

Die Synthese von Flumexadol umfasst mehrere wichtige Schritte:

Halogenierung: Der Prozess beginnt mit der Halogenierung von 2-Chlorethylvinylether unter Verwendung von molekularem Brom zur Herstellung von 1,2-Dibrom-1-(2-chlorethoxy)ethan.

Grignard-Reaktion: Dieser Zwischenstoff unterliegt einer Grignard-Reaktion mit 3-Brombenzotrifluorid, wodurch 1-[2-Brom-1-(2-chlorethoxy)ethyl]-3-(trifluormethyl)benzol entsteht.

Aminierung: Das Produkt wird dann mit Benzylamin behandelt, um 4-Benzyl-2-[3-(trifluormethyl)phenyl]morpholin zu ergeben.

Katalytische Hydrierung: Schließlich entfernt die katalytische Hydrierung die Benzyl-Schutzgruppe, wodurch die Synthese von this compound abgeschlossen wird.

Industrielle Produktionsverfahren

Analyse Chemischer Reaktionen

Arten von Reaktionen

Flumexadol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Nucleophile Substitutionsreaktionen können neue Substituenten am aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff ist typisch.

Substitution: Reagenzien wie Natriumhydrid oder Lithiumdiisopropylamid (LDA) können Substitutionsreaktionen erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate, die die Grundstruktur von this compound beibehalten, aber modifizierte funktionelle Gruppen aufweisen, die ihre pharmakologischen Eigenschaften verbessern oder verändern .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxaflozan: Ein Prodrug von Flumexadol, das in Frankreich klinisch als Antidepressivum und Anxiolytikum eingesetzt wird.

Befiradol: Ein weiterer Serotoninrezeptoragonist mit ähnlichen pharmakologischen Eigenschaften.

Fenfluramin: Bekannt für seine appetitzügelnden Wirkungen durch Modulation von Serotoninrezeptoren.

Fludorex: Eine Verbindung mit ähnlicher Rezeptoraktivität.

Fluminorex: Eine weitere verwandte Verbindung mit Serotoninrezeptoragonismus

Einzigartigkeit

Das einzigartige Profil von this compound liegt in seiner hohen Selektivität für den 5-HT2C-Rezeptor und seinen nicht-opioiden analgetischen Eigenschaften. Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Schmerztherapiemethoden ohne das Risiko einer Opioidabhängigkeit.

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, zu fragen!

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPYCYWPUGKQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865570 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30914-89-7 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30914-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumexadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030914897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(trifluoromethyl)phenyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMEXADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9783UEL0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)

![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)